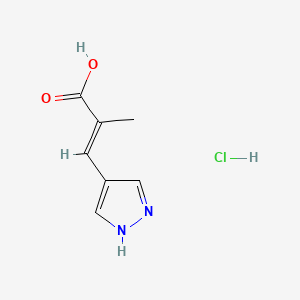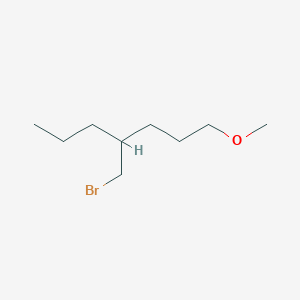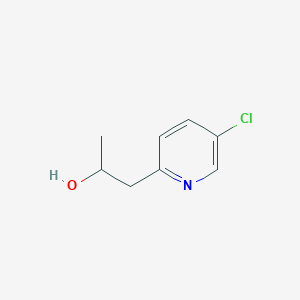
4-(3-Ethoxyphenyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethoxyphenyl)butan-2-amine is an organic compound with the molecular formula C12H19NO. It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound features an ethoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane to form 3-ethoxyphenyl-2-nitropropene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Final Product: The resulting amine is then subjected to reductive amination with butanone to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reducing agents and reaction conditions is optimized for yield and purity. Catalytic hydrogenation is often preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Ethoxyphenyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Ethoxyphenyl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(3-Ethoxyphenyl)butan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of monoamine neurotransmitters such as dopamine and serotonin.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Methoxyphenyl)butan-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-(3-Hydroxyphenyl)butan-2-amine: Contains a hydroxy group on the phenyl ring.
4-(3-Chlorophenyl)butan-2-amine: Features a chlorine atom on the phenyl ring.
Uniqueness
4-(3-Ethoxyphenyl)butan-2-amine is unique due to the presence of the ethoxy group, which can influence its lipophilicity and reactivity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
4-(3-ethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-6-4-5-11(9-12)8-7-10(2)13/h4-6,9-10H,3,7-8,13H2,1-2H3 |
Clave InChI |
ZZDNYVWZFFPPIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)CCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


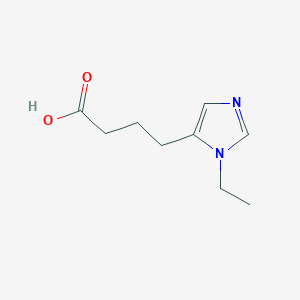
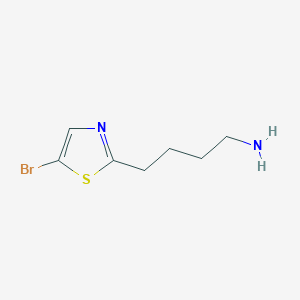
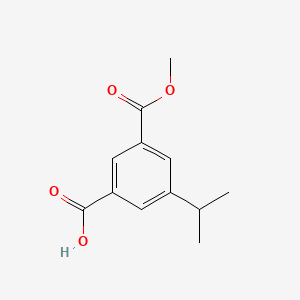
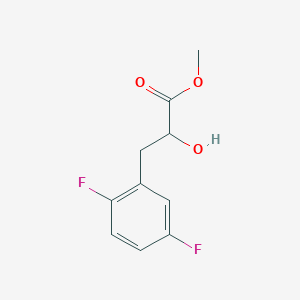
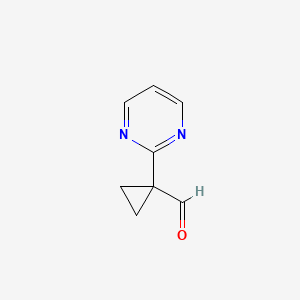
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)


![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
